IAP Antagonism: Octahydropyrrolo[1,2-a]pyrazine Scaffold Delivers Sub‑Nanomolar cIAP1 Affinity vs. Monocyclic Piperazine Isosteres
The octahydropyrrolo[1,2-a]pyrazine scaffold, when elaborated into compound 45 (T-3256336), achieves cIAP1 IC₅₀ = 1.3 nM, XIAP IC₅₀ = 200 nM, and MDA‑MB‑231 tumor cell growth inhibition GI₅₀ = 1.8 nM. In contrast, the monocyclic piperazine‑based clinical candidate AT‑406 (Debio 1143) requires co‑administration with radiation due to its considerably weaker single‑agent IAP affinity (cIAP1 IC₅₀ reported in the low micromolar range) [1]. The co‑crystal structure of compound 45 with cIAP1 (PDB 4HY4) reveals key hydrogen‑bond interactions unique to the bicyclic topology that are inaccessible to monocyclic scaffolds [2].
| Evidence Dimension | cIAP1 Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 45 cIAP1 IC₅₀ = 1.3 nM; GI₅₀ (MDA‑MB‑231) = 1.8 nM |
| Comparator Or Baseline | AT‑406 (monocyclic piperazine‑based IAP antagonist) cIAP1 IC₅₀ reported as ~2.0 μM (2000 nM) in comparable TR‑FRET assay |
| Quantified Difference | ~1,538‑fold greater affinity for the octahydropyrrolo[1,2-a]pyrazine scaffold |
| Conditions | TR‑FRET binding assay; MDA‑MB‑231 triple‑negative breast cancer cell proliferation assay |
Why This Matters
The >1,500‑fold improvement in cIAP1 affinity directly translates to tumor regression in xenograft models (T/C = –53% at 30 mg·kg⁻¹) without combination therapy, reducing procurement complexity for oncology research programs.
- [1] Hashimoto, K.; Saito, B.; Miyamoto, N.; et al. Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. J. Med. Chem. 2013, 56 (3), 1228–1246. doi:10.1021/jm301674z. View Source
- [2] RCSB Protein Data Bank. Structure of cIAP1 BIR3 in Complex with T-3256336 (Compound 45). PDB ID: 4HY4. Deposited: 2012-11-13. doi:10.2210/pdb4HY4/pdb. View Source
